Diethyl (trichloromethyl)phosphonate
Overview
Description
Diethyl (trichloromethyl)phosphonate is an organophosphorus compound with the molecular formula C5H10Cl3O3P. It is a colorless to almost colorless liquid with a density of 1.362 g/mL at 25°C and a boiling point of 130-131°C at 14 mmHg . This compound is primarily used in organic synthesis, particularly in the preparation of chlorovinyl phosphonates and 1,1-dichloro-1-alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (trichloromethyl)phosphonate can be synthesized through several methods:
From Diethyltrimethylsilyl Phosphite: This method yields the compound in 60% yield.
From Benzyldiethyl Phosphite: In the presence of dibenzoyl peroxide and an ultraviolet source, this method yields the compound in 87% yield.
From Carbon Tetrachloride and Triethyl Phosphite: This is another common synthetic route.
Industrial Production Methods: Industrial production typically involves the reaction of diethyl phosphite with trichloromethyl compounds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethyl (trichloromethyl)phosphonate undergoes various chemical reactions, including:
Addition Reactions: It reacts with olefins under copper (I) or iron (III) catalysis to insert the olefinic substrate into one of the C–Cl bonds.
Photochemical Reactions: Irradiation in acetonitrile leads to the formation of corresponding monoesters and olefins via photochemical type II elimination reactions.
Horner–Wadsworth–Emmons Reactions: It is used in the synthesis of 1,1-dichloro-1-alkenes from carbonyl compounds.
Common Reagents and Conditions:
Copper Amine Complexes: Used in non-chain catalytic reactions for addition to olefins.
Dibenzoyl Peroxide and Ultraviolet Light: Used in radical-induced reactions.
Acetonitrile: Solvent for photochemical reactions.
Major Products:
Chlorovinyl Phosphonates: Formed via reaction with aldehydes and ketones.
1,1-Dichloro-1-alkenes: Formed via Horner–Wadsworth–Emmons reactions.
Scientific Research Applications
Diethyl (trichloromethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including chlorovinyl phosphonates and 1,1-dichloro-1-alkenes.
Photochemical Studies: Its photochemical reactions are studied for the formation of monoesters and olefins.
Catalysis Research: It is used in catalytic reactions involving copper and iron complexes.
Mechanism of Action
Diethyl (trichloromethyl)phosphonate can be compared with other similar compounds such as:
Diethyl (dichloromethyl)phosphonate: This compound has similar reactivity but differs in the number of chlorine atoms attached to the carbon atom.
Diethyl Phosphite: Used in similar synthetic routes but lacks the trichloromethyl group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its trichloromethyl group, which imparts distinct reactivity, particularly in addition and photochemical reactions .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-[ethoxy(trichloromethyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQSYWDOSHWGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(Cl)(Cl)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235688 | |
Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866-23-9 | |
Record name | Diethyl P-(trichloromethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (trichloromethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (trichloromethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diethyl trichloromethylphosphonate serves as a versatile reagent in organic synthesis, primarily for constructing carbon-carbon bonds. Key applications include:
- Synthesis of 1-formylalkylphosphonates: The compound acts as a precursor in a multi-step reaction involving lithiation, reaction with ethyl formate, and hydrolysis to yield these valuable compounds. [, ]
- Preparation of (chlorovinyl)phosphonates: Reacting Diethyl trichloromethylphosphonate with aldehydes or ketones provides access to (chlorovinyl)phosphonates. These intermediates can be further hydrogenated to produce saturated phosphonates. [, ]
- Generation of Dichlorocarbene: Under specific conditions, Diethyl trichloromethylphosphonate can release dichlorocarbene, a reactive intermediate useful in various organic transformations. []
A: Treating Diethyl trichloromethylphosphonate with butyllithium followed by an aldehyde or cycloalkenone leads to the formation of (Z)-diethylα-chlorovinylphosphonates. This reaction proceeds through a bisphosphonate intermediate, followed by a Wadsworth-Emmons olefination. The high (Z) stereoselectivity observed is attributed to the conformational preferences of the adducts formed during the reaction. []
A: When added to a dispersion of molten sodium in an inert hydrocarbon solvent at 110°C, Diethyl trichloromethylphosphonate undergoes a reaction yielding two main products: a gaseous product and a solid. This reactivity contrasts with trialkyl esters of phosphorous acid, phosphoric acid, and alkyl esters of dialkylphosphonic acids, which do not react under similar conditions. []
A: Yes, Diethyl trichloromethylphosphonate exhibits photochemical reactivity. Upon irradiation in acetonitrile, it undergoes both Type I and Type II elimination reactions. Type II elimination produces the corresponding monoesters and olefins, while Type I elimination, observed in diisobutyl (trichloromethyl)phosphonate and its dimethyl ester, generates different products. []
A: Yes, Diethyl dichloromethylphosphonate can be synthesized through the reaction of triethyl phosphite with Diethyl trichloromethylphosphonate in hexanol. This reaction provides a practical method for accessing the dichloro derivative from the readily available trichloro compound. []
A: Copper complexes can catalyze the addition of Diethyl trichloromethylphosphonate to olefins. This reaction provides a route to new organophosphorus compounds with potential synthetic utility. [, ]
A: Reacting Diethyl trichloromethylphosphonate with metallic zinc results in a unique set of transformations, offering possibilities for further exploration in organophosphorus chemistry. []
A: Yes, Diethyl trichloromethylphosphonate can participate in electrochemical transformations. For example, its electro-reduction in the presence of aldehydes or ketones facilitates the replacement of the carbonyl oxygen with a dichloromethylene group, leading to the formation of 1,1-dichloroethene derivatives. []
A: Diethyl trichloromethylphosphonate has the molecular formula C5H10Cl3O3P and a molecular weight of 261.46 g/mol. []
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